1,4-Dioxaspiro[5.5]undecan-2-one
Description
Overview of Spirocyclic Lactones and Carbonates in Chemical Research
Spirocyclic compounds, characterized by two rings connected by a single common atom, are prominent structural motifs in a vast number of natural products and biologically active molecules. Their inherent three-dimensionality and conformational rigidity make them attractive scaffolds in medicinal chemistry and drug discovery. Spirocycles are expected to offer advantages over flatter aromatic systems by providing better interaction with the three-dimensional binding sites of proteins and other biological targets.
Within this class, spirolactones (cyclic esters) and spirocyclic carbonates are of significant interest. The spirolactone moiety is a recognized pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of pharmacological properties. Many efforts in chemical research are dedicated to discovering new natural products containing the spirolactone framework and to developing innovative synthetic strategies for these complex molecules. The inclusion of a spirocyclic scaffold can improve the bioavailability and metabolic stability of a drug candidate.
Structural Classification of Dioxaspiro[5.5]undecanone Isomers
The name "Dioxaspiro[5.5]undecanone" describes a bicyclic structure containing a total of 11 atoms (undecane). The "spiro[5.5]" notation indicates that the two rings are joined at a single carbon atom, and each ring consists of 6 atoms (including the spiro atom). The "dioxa" prefix means there are two oxygen atoms in the rings, and "-one" indicates the presence of a ketone (C=O) group. The numbering of the atoms in the rings determines the specific isomer.
The core structure consists of a cyclohexane (B81311) ring and a six-membered heterocyclic ring fused at the spirocenter. The classification of isomers depends on the positions of the two oxygen atoms and the carbonyl group within the heterocyclic ring. For example:
1,3-Dioxaspiro[5.5]undecan-2-one: This would be a spirocyclic carbonate, with the two oxygen atoms attached to the carbonyl carbon.
1,4-Dioxaspiro[5.5]undecan-2-one: The subject of this article, this isomer is a spirolactone. One oxygen atom is at position 1 (part of the ester linkage), and the other is at position 4. The carbonyl group is at position 2.
1,5-Dioxaspiro[5.5]undecan-3-one: In this isomer, the oxygen atoms are at positions 1 and 5, and the ketone group is at position 3. This compound and its derivatives are used as synthetic building blocks due to the stability of the ketal group to acidic conditions. sigmaaldrich.comorgsyn.orgnih.gov
1,7-Dioxaspiro[5.5]undecane: While not a lactone, this related spiroketal, with oxygens at positions 1 and 7, is a component of the olive fly pheromone and is studied for its stereoelectronic effects. sigmaaldrich.comsigmaaldrich.comcdnsciencepub.comcapes.gov.brcdnsciencepub.com
Other related structures include diones, such as 1,4-Dioxaspiro[5.5]undecane-2,5-dione , a cyclic dimer of an α-hydroxycarboxylic acid used in the preparation of degradable polymers. google.com The nitrogen-containing analogs, such as 1,4-Diazaspiro[5.5]undecan-3-one , are also significant as they are used in the preparation of pharmaceutical compounds for treating disorders involving abnormal cellular proliferation. google.com
| Isomer Name | Ring Structure | Functional Group | Notable Characteristics |
| This compound | Cyclohexane & Dioxanone | Lactone | Subject of this article; limited specific data available. |
| 1,4-Dioxaspiro[5.5]undecan-3-one | Cyclohexane & Dioxanone | Ketone | Structural isomer of the title compound. nih.gov |
| 1,5-Dioxaspiro[5.5]undecan-3-one | Cyclohexane & Dioxanone | Ketone | Stable ketal, used as a synthetic building block. sigmaaldrich.comorgsyn.orgnih.gov |
| 1,7-Dioxaspiro[5.5]undecane | Cyclohexane & Dioxane | Ketal | Component of olive fly pheromone; studied for stereoelectronic effects. sigmaaldrich.comsigmaaldrich.comcdnsciencepub.comcapes.gov.brcdnsciencepub.com |
| 2,4-Dioxaspiro[5.5]undecanone | Cyclohexane & Dioxanone | Ketone | Derivatives synthesized for potential biological activity studies. researchgate.net |
| 1,4-Dioxaspiro[5.5]undecane-2,5-dione | Cyclohexane & Dioxanedione | Dilactone | Used in the synthesis of degradable polymers. google.com |
| 1,4-Diazaspiro[5.5]undecan-3-one | Cyclohexane & Piperazinone | Lactam | Core scaffold in pharmaceutical compounds. google.com |
Significance of the this compound Skeleton in Organic Chemistry
While specific research detailing the synthesis, properties, and applications of this compound is limited in readily available scientific literature, its significance can be inferred from the broader family of spirocyclic lactones and its structural isomers.
The 1,4-dioxaspiro[5.5]undecanone framework, in general, serves as a valuable scaffold in medicinal chemistry. For instance, derivatives of the related 1,4,9-Triazaspiro[5.5]undecan-2-one have been developed as potent and selective inhibitors of the METTL3 protein, which is implicated in various diseases, including cancer. uzh.chnih.gov This highlights the utility of the spiro[5.5]undecanone core in designing molecules that can interact with specific biological targets.
The lactone functionality within the this compound structure is a key feature. Lactones are common in natural products and are known to be susceptible to hydrolysis, a property that can be exploited in the design of prodrugs or biodegradable materials. The spirocyclic nature of the molecule provides a rigid framework that can be functionalized at various positions on the cyclohexane ring, allowing for the synthesis of a library of compounds for screening purposes.
The synthesis of such a spirocycle would likely involve the cyclization of a precursor molecule containing both a carboxylic acid (or its derivative) and a hydroxyl group, appropriately positioned on a cyclohexane ring with an ether linkage. The inherent stereochemistry of the spirocyclic system, with a defined three-dimensional arrangement of substituents, makes it an interesting target for stereoselective synthesis and for studying structure-activity relationships in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
959010-42-5 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H14O3/c10-8-6-11-7-9(12-8)4-2-1-3-5-9/h1-7H2 |
InChI Key |
SPFRAIIMLXOFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)COCC(=O)O2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Dioxaspiro 5.5 Undecan 2 One and Analogues
Ring-Opening Polymerization (ROP) of Cyclic Carbonate Spiro Systems
Ring-opening polymerization (ROP) is a chain-growth process used to synthesize polymers from cyclic monomers like lactones, lactams, and cyclic carbonates. youtube.commdpi.commdpi.com For cyclic carbonates, the process involves the cleavage and opening of the carbonate ring to form a repeating carbonate unit in the polymer backbone. The feasibility and rate of ROP are influenced by both thermodynamic and kinetic factors, including the monomer's ring strain and the catalytic system employed. mdpi.comresearchgate.net Six-membered cyclic carbonates, such as 1,4-Dioxaspiro[5.5]undecan-2-one and its isomers, are generally more prone to polymerization than their five-membered counterparts due to greater ring strain. mdpi.comrsc.org
Cationic ring-opening polymerization (CROP) of cyclic carbonates is initiated by electrophilic species, such as alkyl halides or Lewis acids. acs.org The mechanism typically involves the formation of a cationic species that propagates by attacking the monomer. worldscientific.com For a six-membered cyclic carbonate, the polymerization can proceed through two main pathways when initiated with a reagent like methyl triflate. One pathway involves the formation of an intermediate oxycarbonyl cation, which then undergoes nucleophilic attack by another monomer molecule to propagate the polymer chain. mdpi.com
Theoretical studies using density functional theory (DFT) have explored the CROP of cyclic carbonates initiated by group 4 metallocenes. worldscientific.com These studies indicate that the process begins with the formation of a cationic metallocene-monomer complex. This complex generates a carbocation which is the active species responsible for the growth of the polymer chain. worldscientific.com The subsequent propagation steps occur via an SN2 reaction mechanism, involving the ring-opening of an activated monomer through the cleavage of the alkyl-oxygen bond. worldscientific.com
A significant challenge in the polymerization of cyclic carbonates is the concurrent decarboxylation, or the elimination of carbon dioxide (CO₂). acs.org This side reaction leads to the incorporation of ether linkages into the polycarbonate main chain, altering the polymer's structure and properties. acs.orgmdpi.com However, research has demonstrated that decarboxylation can be suppressed under specific conditions.
In the cationic polymerization of several six-membered cyclic carbonates, including 1,3-dioxaspiro[5.5]undecan-2-one (an isomer of the subject compound), the use of alkyl halides as initiators has been shown to yield polycarbonates without ether units. acs.org This indicates a successful suppression of the decarboxylation side reaction. In contrast, when traditional cationic initiators like methyl triflate or boron trifluoride etherate are used, decarboxylation does occur, resulting in polymers containing 5-10% ether units. acs.org The ability to control this side reaction is crucial for producing pure polycarbonates with predictable properties.
The choice of initiator and reaction conditions has a profound impact on the outcome of the cationic ROP of cyclic spiro carbonates. Various cationic initiators, including methyl triflate and boron trifluoride etherate, have been used to polymerize monomers like 1,3-dioxaspiro[5.5]undecan-2-one. acs.org
Studies have shown that the polymerization of 1,3-dioxaspiro[5.5]undecan-2-one with these conventional cationic initiators resulted in only a small amount of polymer, which contained ether units due to decarboxylation. acs.org This suggests that while polymerization is possible, its efficiency and the purity of the resulting polymer are highly dependent on the catalytic system. The use of alkyl halides as initiators represents a significant advancement, enabling the synthesis of pure polycarbonates from these monomers by avoiding CO₂ elimination. acs.org
| Monomer | Initiator | Resulting Polymer Structure | Decarboxylation | Reference |
|---|---|---|---|---|
| 1,3-Dioxaspiro[5.5]undecan-2-one | Methyl triflate, Boron trifluoride etherate | Polycarbonate with 5-10% ether units | Occurs | acs.org |
| 1,3-Dioxaspiro[5.5]undecan-2-one | Alkyl Halide | Polycarbonate without ether units | Suppressed | acs.org |
| 5,5-dimethyl-1,3-dioxan-2-one | Methyl triflate, Boron trifluoride etherate | Polycarbonate with 5-10% ether units | Occurs | acs.org |
| 5,5-dimethyl-1,3-dioxan-2-one | Alkyl Halide | Polycarbonate without ether units | Suppressed | acs.org |
Organocatalysis has emerged as a powerful alternative to metal-based catalysis for ROP, as it avoids residual metal contamination in the final polymer, a crucial factor for biomedical applications. mdpi.com Various organic bases, such as 4-dimethylaminopyridine (B28879) (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been successfully employed to catalyze the ROP of cyclic esters and carbonates. mdpi.comnih.govrsc.org
The polymerization of a 1,4-dioxane-2,5-dione derivative using DMAP or a combination of thiourea (B124793) and (–)-sparteine produced polymers with controlled molecular weights and narrow polydispersity under mild conditions. nih.gov Similarly, DBU and TBD have been used to catalyze the ROP of 1,5-dioxepan-2-one, demonstrating controlled polymerization behavior. mdpi.com Recent advancements include binary organocatalytic systems, which use a combination of an organic base and a co-catalyst like (thio)urea, to achieve precise control over the ROP of monomers like cyclotrisiloxanes. nih.gov These studies on analogous cyclic systems suggest that organocatalysts are highly promising for the controlled polymerization of spiro-dioxanones like this compound, offering a pathway to well-defined, metal-free polycarbonates. nih.govrsc.org
The polymerizability of a cyclic monomer is governed by the change in Gibbs free energy (ΔGp) during polymerization. mdpi.com For polymerization to be spontaneous, ΔGp must be negative. This is largely influenced by the enthalpy of polymerization (ΔHp), which is directly related to the amount of strain in the monomer's ring. mdpi.comresearchgate.net Higher ring strain leads to a more negative ΔHp, making polymerization more thermodynamically favorable.
Six-membered rings, such as the dioxanone ring in this compound, generally possess sufficient ring strain to undergo ROP. mdpi.com In contrast, five-membered cyclic carbonates have very low ring strain, which makes them thermodynamically "non-polymerizable" under typical conditions. rsc.org The polymerization of six-membered rings is faster than that of five-membered rings due to these thermodynamic factors. mdpi.com However, thermodynamic favorability alone does not guarantee polymerization; a kinetically feasible pathway, often provided by a suitable catalyst, is also necessary. youtube.com For lactones, a related class of cyclic esters, ring strain has been shown to increase with ring size from γ-butyrolactone (5-membered) to ε-caprolactone (7-membered), enhancing their tendency to polymerize. researchgate.net
Post-polymerization modification is a valuable strategy for tailoring the properties of polymers and introducing new functionalities without altering the polymerization process itself. google.comrsc.org For polycarbonates, this can be achieved by designing monomers that contain functional groups capable of undergoing further chemical reactions after the polymer backbone has been formed.
One approach involves incorporating functional groups, such as aryl halides, into the cyclic carbonate monomer. google.com These groups remain intact during the ring-opening polymerization and can later be used as handles for nucleophilic aromatic substitution reactions. This allows for the attachment of various molecules to the polymer chain, enabling the creation of functional materials. google.com Another method involves synthesizing polymers with pendant ketone groups, which can be derived from ketal-protected monomers. For example, a functionalized ε-caprolactam containing an ethylene (B1197577) ketal group was polymerized, and the ketal was subsequently removed to reveal a reactive ketone group on the polyamide backbone. usm.edu This ketone could then be used for cross-linking or further functionalization. usm.edu These strategies could be applied to polycarbonates derived from spiro-dioxanones, provided a suitable functional group is incorporated into the spirocyclic monomer structure, allowing for the synthesis of advanced, functional materials.
Advanced Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of 1,4-Dioxaspiro[5.5]undecan-2-one. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of all atoms within the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the cyclohexane (B81311) ring and the dioxanone ring.
Cyclohexane Protons (C6-C10): These 10 protons would appear as a complex series of multiplets in the upfield region, typically between δ 1.2 and 1.8 ppm. The axial and equatorial protons on each carbon are diastereotopic and would exhibit geminal and vicinal coupling, leading to overlapping signals.
Methylene (B1212753) Protons of the Dioxanone Ring (C3 and C5): The protons on C3, adjacent to the carbonyl group, would be deshielded and expected to resonate around δ 4.2-4.5 ppm as a singlet or a narrow triplet. The protons on C5, adjacent to the spirocyclic carbon and an oxygen atom, would likely appear as a triplet around δ 3.8-4.1 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide key information, with nine distinct signals corresponding to the carbon atoms in the molecule.
Carbonyl Carbon (C2): The lactone carbonyl carbon is the most deshielded, expected to appear significantly downfield, typically in the range of δ 165-175 ppm.
Spiro Carbon (C6): The quaternary spiro carbon, bonded to two oxygen atoms, would have a characteristic chemical shift around δ 95-110 ppm.
Dioxanone Ring Carbons (C3, C5): The methylene carbons of the dioxanone ring, C3 and C5, being attached to oxygen, would resonate in the δ 60-75 ppm region.
Cyclohexane Carbons (C7-C11): The five carbons of the cyclohexane ring would appear in the upfield region of the spectrum, generally between δ 20-40 ppm.
A summary of predicted chemical shifts is presented in the table below.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | 165-175 |
| C3 | 4.2-4.5 | 60-75 |
| C5 | 3.8-4.1 | 60-75 |
| C6 | - | 95-110 |
| C7-C11 | 1.2-1.8 (complex multiplets) | 20-40 |
These are predicted values based on standard chemical shift ranges and data from similar structures. Actual experimental values may vary.
Spirocyclic systems such as this compound can exist in multiple conformations that are in dynamic equilibrium. The cyclohexane ring can undergo chair-to-chair interconversion. Variable Temperature (VT) NMR spectroscopy is a crucial technique for studying these conformational dynamics.
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At room temperature, if the conformational exchange is fast on the NMR timescale, the observed spectrum will show averaged signals for the atoms involved in the exchange. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to reach the coalescence point and then further, the individual signals for each distinct conformer may be resolved.
For instance, in a study of related 1-oxaspiro[5.5]undecanes, VT ¹³C NMR spectroscopy demonstrated that the compound exists as a rapidly equilibrating mixture of two chair conformers at room temperature, which could be "frozen out" and observed as distinct species at a low temperature of 148 K. cdnsciencepub.com This analysis allows for the determination of the energy barrier (ΔG‡) for the conformational interchange and the relative thermodynamic stability of the conformers. A similar approach would be invaluable for understanding the conformational preferences of this compound, particularly the orientation of the dioxanone ring relative to the cyclohexane chair.
In modern structural analysis, computational chemistry is used alongside experimental methods. Quantum mechanical calculations, typically using Density Functional Theory (DFT), can predict the NMR chemical shifts for a proposed structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.
The process involves:
Building a computational model of the this compound molecule.
Performing a geometry optimization to find the lowest energy conformation(s).
Calculating the NMR shielding tensors for the optimized structure(s).
Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
By comparing the theoretically calculated NMR spectrum with the experimental spectrum, a direct correlation can be established. A strong agreement between the calculated and experimental chemical shifts provides powerful evidence for the correctness of the assigned structure and its predominant conformation in solution. Any significant deviations might suggest the presence of multiple conformers or unforeseen structural features.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound.
The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its characteristic bonds. The most prominent and diagnostic peaks would be:
C=O Stretch: A strong, sharp absorption band characteristic of the lactone (cyclic ester) carbonyl group. This is typically observed in the region of 1735-1750 cm⁻¹.
C-O-C Stretches: The molecule contains several C-O single bonds within the spiroketal and lactone functionalities. These would give rise to multiple strong absorption bands in the fingerprint region, likely between 1050 and 1250 cm⁻¹. Asymmetric and symmetric stretching vibrations of the C-O-C linkages would be visible here.
C-H Stretches: The aliphatic C-H stretching vibrations of the methylene groups in the cyclohexane and dioxanone rings would appear as a group of bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
The following table summarizes the expected key IR absorptions.
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Lactone) | Stretching | 1735-1750 | Strong |
| C-O-C | Asymmetric/Symmetric Stretching | 1050-1250 | Strong |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |
| CH₂ | Bending (Scissoring) | 1450-1470 | Medium |
Similar to NMR analysis, theoretical calculations can be used to simulate the vibrational spectrum of this compound. After performing a geometry optimization using a suitable level of theory (e.g., DFT with a basis set like 6-31G*), a frequency calculation can be carried out.
This calculation yields the vibrational frequencies and their corresponding intensities. The resulting theoretical spectrum can be plotted and directly compared with the experimental IR spectrum. This comparison serves several purposes:
It aids in the assignment of less obvious absorption bands in the experimental spectrum.
It provides further confirmation of the molecule's structure, as the calculated vibrational modes are unique to that specific atomic arrangement.
Discrepancies between the experimental and calculated frequencies (which are often scaled by a small factor to account for anharmonicity and basis set limitations) can highlight areas where the theoretical model may need refinement. The PubChem database, for instance, provides access to computed properties and sometimes links to spectral information, although for the isomer 1,4-Dioxaspiro[5.5]undecan-3-one, only GC-MS and vapor phase IR data are noted. nih.gov A similar comparison for the 2-one isomer would be a standard part of its full characterization.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
For a compound like this compound, which contains a lactone (cyclic ester) functional group, UV-Vis spectroscopy would be expected to reveal characteristic electronic transitions. The carbonyl chromophore (C=O) within the lactone ring is the primary site of interest. Typically, such groups exhibit a weak n → π* transition at a longer wavelength (around 210-220 nm) and a more intense π → π* transition at a shorter wavelength. However, specific experimental UV-Vis absorption data for this compound are not available in the reviewed scientific literature.
Comparison of Experimental and Theoretically Simulated Electronic Spectra
A thorough analysis would involve comparing experimentally obtained UV-Vis spectra with those simulated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). This comparison helps in assigning the observed absorption bands to specific electronic transitions and provides deeper insight into the molecule's electronic structure. As no experimental spectrum has been published, a comparative analysis is not currently possible.
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Determination of Crystal System and Space Group
To date, no studies involving the synthesis of a single crystal of this compound and its subsequent analysis by X-ray diffraction have been reported. Consequently, crucial crystallographic data, including its crystal system (e.g., monoclinic, orthorhombic) and space group, remain undetermined. Such an analysis would provide precise bond lengths, bond angles, and conformational details of the spirocyclic ring system.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
It is anticipated that the C-O bonds within the dioxaspiro ring system would exhibit lengths characteristic of ether and ester functionalities. The spirocyclic carbon atom, being a quaternary center, would have tetrahedral bond angles, which may be slightly distorted due to the constraints of the fused ring system.
Table 1: Predicted Bond Parameters for this compound (Illustrative)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C2 | O1 | ~1.34 Å (ester C-O) | |
| Bond Length | C3 | O4 | ~1.43 Å (ether C-O) | |
| Bond Angle | O1 | C2 | O4 | ~123° (ester) |
| Dihedral Angle | C5 | C6 | C7 | C8 |
Note: These values are illustrative and based on general principles and data from similar molecules. Actual experimental values may vary.
Investigation of Intermolecular Interactions
The crystalline packing of spirocyclic molecules is governed by a variety of intermolecular forces. In the absence of strong hydrogen bond donors in this compound, the crystal structure would likely be stabilized by weaker interactions such as van der Waals forces and C-H···O hydrogen bonds. researchgate.net The presence of carbonyl and ether oxygen atoms provides potential hydrogen bond acceptor sites.
In related systems like 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, C—H···O intramolecular contacts are observed, which influence the molecular conformation. researchgate.net Furthermore, depending on the presence of aromatic substituents, π···π stacking interactions can also play a significant role in the crystal packing. researchgate.net For the unsubstituted this compound, these latter interactions would be absent.
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-H···O | C-H (cyclohexane ring) | O (carbonyl/ether) | 2.9 - 3.5 |
| van der Waals | Various | Various | > 3.5 |
Conformational Analysis of Fused Ring Systems
The conformational flexibility of the spiro[5.5]undecane ring system is a key aspect of its stereochemistry. The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. The dioxaspiro ring, containing a lactone, will have a more constrained conformation. Studies on analogous 1-oxaspiro[5.5]undecanes reveal that these systems can exist as an equilibrating mixture of different conformers. cdnsciencepub.comcdnsciencepub.com
The conformational preference is dictated by a balance of steric interactions and stereoelectronic effects, such as the anomeric effect. For instance, in 1,7-dioxaspiro[5.5]undecane, the molecule is conformationally rigid at room temperature, adopting a single conformation. cdnsciencepub.comcdnsciencepub.com This rigidity is attributed to the stabilizing influence of the anomeric effect.
Table 3: Possible Conformations of the Ring Systems in this compound
| Ring System | Predominant Conformation | Notes |
| Cyclohexane | Chair | Minimizes torsional and steric strain. |
| Dioxolanone | Distorted Envelope / Half-Chair | The presence of the spiro center and the carbonyl group leads to a non-planar conformation. |
Polymer Chemistry: Ring Opening Polymerization of Dioxaspiro 5.5 Undecan 2 One Type Monomers
Development of Cyclic Carbonate Monomers for Polycarbonate Synthesis
The synthesis of aliphatic polycarbonates relies heavily on the availability of high-purity cyclic carbonate monomers. nih.govnih.gov These monomers, typically six- to eight-membered rings, are derived from corresponding diols. nih.gov The development of efficient synthetic routes to these monomers is crucial for the advancement of polycarbonate chemistry. Traditional methods often involved hazardous reagents like phosgene. mdpi.com However, significant progress has been made in developing greener and more efficient synthetic strategies.
One notable advancement is the direct use of carbon dioxide (CO2) as a C1 building block for the synthesis of cyclic carbonates from diols. nih.govmdpi.com This approach is environmentally advantageous and has been optimized to achieve high conversions. nih.gov For instance, the use of p-toluenesulfonyl chloride in the presence of a suitable base like N,N-tetramethylethylenediamine (TMEDA) can facilitate the rapid formation of six- and eight-membered cyclic carbonates from their respective diols and CO2. nih.gov
Spirocyclic carbonates, a specific class of these monomers, are of particular interest due to the unique three-dimensional character they impart to the resulting polymers. rsc.org The synthesis of spirocyclic carbonates can be achieved through various methods, including the reaction of spiroepoxy oxindoles, demonstrating the versatility in accessing these valuable monomers. rsc.org The development of novel catalysts, such as phenol-derived systems, has enabled the synthesis of diverse spirocyclic carbonates with high conversions under ambient conditions. rsc.org
Controlled Polymerization Strategies (e.g., Living Polymerization)
To tailor the properties of polycarbonates for specific applications, precise control over the polymerization process is essential. Controlled polymerization techniques, often referred to as living polymerizations, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. mdpi.com These methods work by minimizing or eliminating chain termination and chain transfer reactions. mdpi.com
Ring-opening polymerization (ROP) is the primary method for polymerizing cyclic carbonate monomers like 1,4-Dioxaspiro[5.5]undecan-2-one. nih.govresearchgate.net Various catalytic systems have been explored to achieve controlled ROP of cyclic carbonates. These include metal-based initiators, such as lanthanum isopropoxide, and organocatalysts. researchgate.net For example, lanthanum isopropoxide has been successfully employed for the bulk ROP of 1,4-dioxan-2-one. researchgate.net
Living ROP allows for the creation of complex polymer structures, such as block copolymers, by sequential monomer addition. This level of control is crucial for designing advanced materials with specific functionalities and performance characteristics. The choice of initiator and reaction conditions plays a critical role in the degree of control achieved during polymerization.
Structure-Property Relationships in Polycarbonates Derived from Spiro-Dioxanones
The incorporation of spirocyclic structures, such as the one in this compound, into the polycarbonate backbone has a profound impact on the material's properties. The rigid spiro-center restricts segmental motion, leading to polymers with higher glass transition temperatures (Tg) and improved thermal stability compared to their linear aliphatic counterparts.
For instance, polycarbonates derived from a rigid biobased bis-spirocyclic diol have demonstrated high glass transition temperatures (up to 100 °C) and thermal decomposition temperatures around 350 °C. rsc.org These fully amorphous polycarbonates also exhibit excellent mechanical flexibility and strength, along with high transparency. rsc.org The unique spiro structure contributes to these desirable properties, making them suitable for applications demanding high performance. rsc.org
Furthermore, the polymerization of spiro-orthoesters, a related class of compounds, has been shown to occur with minimal volume shrinkage, and in some cases, even expansion. researchgate.netscilit.com This is a highly desirable characteristic for applications such as precision castings, dental fillings, and matrix resins for composites, where dimensional stability during polymerization is critical.
Functional Polycarbonate Synthesis and Degradability
The ability to introduce functional groups into the polycarbonate backbone is a key advantage of using cyclic carbonate monomers. diva-portal.org Functionalization allows for the tuning of polymer properties and the introduction of specific chemical reactivity. This can be achieved by using functionalized monomers in the ROP process. nih.govdiva-portal.org
For example, azide-functional cyclic carbonates can be synthesized and subsequently modified using "click chemistry," providing a versatile platform for creating a wide range of functional polycarbonates. diva-portal.org This strategy allows for the incorporation of various functionalities, limited only by the availability of suitable alkynes for the cycloaddition reaction. diva-portal.org
Aliphatic polycarbonates are known for their biocompatibility and tunable degradation profiles, making them attractive for biomedical applications. nih.gov The degradation of these polymers typically occurs through hydrolysis of the carbonate linkages, and the rate of degradation can be controlled by factors such as the hydrophilicity of the polymer backbone and the presence of specific functional groups. The ability to create functional and degradable polycarbonates opens up possibilities for their use in drug delivery systems, tissue engineering scaffolds, and temporary medical implants. nih.gov
Applications in Advanced Polymeric Materials (e.g., Optical Fibers)
The unique combination of properties exhibited by polycarbonates derived from spiro-dioxanones, including high transparency, good thermal stability, and processability, makes them suitable for a variety of advanced applications. rsc.orgnih.gov One area of particular interest is in optical materials. nih.govgoogle.comresearchgate.net
Polycarbonates, in general, are good candidates for host materials in electro-optic applications due to their excellent transparency and processability. nih.gov By incorporating specific monomers or additives, the optical properties of the polycarbonate can be tailored for applications such as second-harmonic generation and electro-optic modulation. nih.govresearchgate.net The development of polycarbonate compositions with high optical quality and good processability is crucial for their use in media storage devices like CDs and DVDs. google.com
While the direct application of poly(this compound) in optical fibers is not extensively documented in the provided search results, the inherent properties of spiro-based polycarbonates suggest their potential in this area. The high refractive index and low birefringence often associated with polymers containing bulky, rigid structures are desirable for optical fiber applications. Further research into the specific optical properties of polycarbonates derived from this compound could unlock their potential in this and other advanced material applications.
Diverse Applications in Organic Synthesis and Materials Science Excluding Medical/clinical
Utility as Versatile Synthetic Building Blocks and Intermediates
The rigid and well-defined structure of 1,4-Dioxaspiro[5.5]undecan-2-one makes it an invaluable intermediate and building block in organic synthesis. Its derivatives serve as foundational materials for constructing more complex molecular architectures.
Precursors in Complex Molecule Synthesis
Derivatives of the dioxaspiro[5.5]undecane framework are key precursors in the synthesis of complex molecules, often employing multicomponent reactions to build molecular diversity in a single step. For instance, the L-proline catalyzed three-component Knoevenagel-Diels-Alder reaction utilizes a diterpenoid enone, an aldehyde, and Meldrum's acid to produce terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.netresearchgate.net This method provides an efficient, one-pot process for creating pharmacologically relevant multi-substituted spiro compounds with high diastereoselectivity. researchgate.net
Further transformations, such as the Suzuki reaction, can be applied to these spirocyclic ketones. A bromophenyl-substituted spirocyclic ketone, for example, can be reacted with 3,4,5-(trimethoxyphenyl)boronic acid to synthesize complex diterpenoid analogs. researchgate.netresearchgate.net These reactions highlight the role of the spiro core as a stable scaffold for elaborate molecular construction.
Table 1: Multicomponent Reaction for Spiro[5.5]undecane Synthesis
| Reaction Type | Key Components | Catalyst | Product Type | Key Feature |
|---|---|---|---|---|
| Knoevenagel-Diels-Alder | Diterpenoid Enone, Aldehyde, Meldrum's Acid | L-proline | Terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones | High diastereoselectivity (>99:1 dr) researchgate.net |
Generation of Reactive Intermediates for Further Functionalization (e.g., Fluoro(hetero)aryl Ketene)
While direct generation from this compound is a specific pathway, the broader class of related compounds can be precursors to highly reactive intermediates like ketenes. Ketenes (RR'C=C=O) are valuable in organic synthesis due to their electrophilicity at the central carbon atom. wikipedia.org They are typically generated in situ and consumed immediately in subsequent reactions. wikipedia.orgbritannica.com
Methods for generating ketenes are varied and include the Wolff rearrangement of α-diazoketones and pyrolysis. wikipedia.org More controlled generation can be achieved using flow chemistry, where the thermal sigmatropic rearrangement of alkoxyalkynes produces ketenes under precisely controlled temperatures and reaction times. nih.govresearchgate.net These ketenes can then be trapped with various nucleophiles, such as amines and alcohols, to cleanly form amides and esters, demonstrating a powerful method for acylation. nih.gov The ability to generate such reactive species allows for the functionalization and construction of complex molecular systems. scripps.edu
Role as Bifunctional Intermediates in Organic Synthesis (e.g., for Liquid Crystals, Insecticides)
In the field of liquid crystals , the unique three-dimensional nature of spiro compounds is advantageous. For example, fan-shaped spiropyran compounds have been shown to form hexagonal columnar liquid-crystalline phases upon acid-induced isomerisation to merocyanine. nih.gov While structurally different, this demonstrates the principle that the spiro junction can be a key element in organizing molecules into ordered liquid crystal phases. Similarly, simpler bifunctional models, such as hard spheres with two reactive patches, can self-assemble into semi-flexible chains that exhibit nematic phases. nih.gov
In insecticide development, spiroheterocyclic scaffolds are central to a class of compounds that target insect growth and development rather than the nervous system. nih.gov Spiropidion, a modern insecticide, is a pro-insecticide containing a spiro N-methoxy piperidine (B6355638) ring. nih.gov Following application, it metabolizes in the plant into its active dione (B5365651) form. This active metabolite inhibits acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. nih.gov The unique properties conferred by the spiro structure contribute to its high efficacy and systemic movement throughout the plant, offering protection against a wide range of sucking pests. nih.govnih.gov
Applications in Advanced Materials
The rigid, orthogonal geometry of spiro-linked compounds makes them exceptionally suited for applications in advanced materials, particularly in organic electronics where morphological stability and specific electronic properties are paramount. acs.orgacs.org
Components in Hole-Transporting Materials
Spiro compounds are widely used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The spiro center, typically a sp³-hybridized carbon, connects two π-conjugated systems perpendicularly. This structure prevents crystallization, enhances thermal stability (high glass transition temperature, Tg), and maintains a high triplet energy, which is crucial for efficient phosphorescent OLEDs. acs.orgnih.gov
Spirobifluorene-based compounds are a classic example. By modifying the spiro backbone and its substituents, chemists can fine-tune the material's properties. For instance, newly designed HTMs based on a spirobifluorene core have demonstrated superior current and power efficiencies in red phosphorescent OLEDs compared to standard materials. nih.gov The ability to create amorphous, stable thin films with high hole mobility makes these spiro compounds ideal for building robust and long-lasting electronic devices. researchgate.net
Development of Organic Semiconductor Systems
The development of organic semiconductors is closely linked to the study of spiro compounds. researchgate.netgoogle.com The spiro architecture provides a unique way to control the electronic properties of materials used in organic electronics. acs.orgacs.org The orthogonal arrangement of the two halves of the molecule can effectively separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This spatial separation is highly beneficial for developing materials for thermally activated delayed fluorescence (TADF) OLEDs, as it helps minimize the energy gap between singlet and triplet states. researchgate.netacs.org
Furthermore, spiro compounds are used as matrix (host) materials in the emissive layer of OLEDs. acs.orggoogle.com Their high glass transition temperature and specific HOMO energy levels allow for the creation of stable and efficient organic semiconductor layers when doped with other organic molecules. google.com The versatility in modifying the spiro skeleton allows for the creation of a wide range of organic semiconductors with tailored properties for various optoelectronic applications. acs.orgmdpi.com
Table 2: Properties of Spiro Compounds in Organic Electronics
| Application | Key Spiro Structure | Function | Advantageous Properties |
|---|---|---|---|
| Hole-Transporting Material (HTM) | Spirobifluorene | Facilitates transport of holes to the emissive layer | High Tg, morphological stability, high triplet energy acs.orgnih.gov |
| Organic Semiconductor (Host) | Spirobifluorene derivatives | Forms a matrix for emissive dopants | Good thermal stability, tunable energy levels google.comacs.org |
| TADF Emitter | Spiro-linked Donor-Acceptor systems | Emits light via thermally activated delayed fluorescence | Innate separation of HOMO/LUMO, small singlet-triplet gap researchgate.netacs.org |
Design of Emitting Materials with Specific Fluorescence Properties
The development of advanced fluorescent materials is a cornerstone of modern materials science, with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. The key challenge in designing these materials is to control their absorption and emission wavelengths, quantum yields, and stability, particularly in the solid or aggregated state. Often, fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission intensity decreases in high concentrations or solid forms.
To overcome these limitations, researchers focus on molecular design strategies. One approach involves creating molecules with a core chromophore that dictates the primary luminous efficiency and band gap, while attached side groups are used to tune the molecular arrangement, polarity, and emission wavelength. researchgate.net For instance, fluorene (B118485) core moieties are promising candidates for deep-blue fluorescent molecules. researchgate.net The design of efficient blue-emitting materials is particularly crucial for the advancement of display technologies and solid-state lighting. rsc.org
While direct applications of this compound in this area are not prominent, the rigid, three-dimensional architecture inherent to spiro compounds is conceptually valuable. This structural rigidity can help suppress non-radiative decay pathways and prevent close packing, which are key factors in mitigating aggregation-caused quenching. rsc.org For example, complex hybrid materials, such as those incorporating polyhedral oligomeric silsesquioxane (POSS) cages, have been functionalized to create fluorescent materials with high thermal stability and quantum efficiency. mdpi.com These cage-like structures, akin to the spiro framework, demonstrate the potential of sterically demanding, three-dimensional scaffolds in the design of novel emitters. mdpi.com
Catalysis
General Applications of Spiro Compounds in Catalytic Processes
Spiro compounds, defined by their distinctive architecture of two rings sharing a single atom, are significant in catalysis both as products of catalytic reactions and as scaffolds in catalyst design. walshmedicalmedia.comresearchgate.net Their rigid, three-dimensional nature allows for precise spatial arrangement of functional groups, a feature that is highly advantageous for interacting with biological targets or participating in chemical transformations. mdpi.com
The synthesis of these complex molecules often relies on advanced catalytic methods. Transition metal-catalyzed and organocatalytic multicomponent reactions have emerged as powerful tools for the efficient and stereoselective construction of spiro derivatives. walshmedicalmedia.comresearchgate.net These methods facilitate challenging bond-forming steps and allow for the creation of diverse chemical libraries for applications in drug discovery and materials science. researchgate.net
Beyond their synthesis, spiro compounds have been investigated for their roles within catalytic processes. For example, certain spiro compounds have been identified as catalytic inhibitors of specific enzymes. taylorandfrancis.com The unique topology of spirocycles makes them attractive scaffolds for designing molecules that can selectively bind to the active sites of proteins and enzymes, thereby modulating their activity. mdpi.com This has led to their use as probes in biological studies to elucidate the interactions between small molecules and biological macromolecules. walshmedicalmedia.com
Bio-Inspired Chemical Research (Non-Medical)
Synthesis and Biological Activity of Spiroketals as Chemical Cues (e.g., 1,7-Dioxaspiro[5.5]undecane as Insect Pheromones)
Nature provides a rich source of structurally complex molecules with potent biological activities, and spiroketals are a prominent class among them. A prime example is 1,7-Dioxaspiro[5.5]undecane , a key component of the sex pheromone of the olive fruit fly, Bactrocera oleae (formerly Dacus oleae). mdpi.comnih.gov This compound, also known as olean, functions as a powerful chemical cue, attracting male insects and playing a critical role in mating. mdpi.comnih.gov First identified in the 1980s, it was found to be the most attractive of the four components of the female's pheromone blend. mdpi.com More recently, 1,7-Dioxaspiro[5.5]undecane has also been identified as an intraspecific chemical cue released by both sexes of the flathead oak borer, Coraebus undatus. nih.gov
Due to the extremely small quantities of pheromones available from natural sources, organic synthesis is essential for providing sufficient material for research and practical applications in pest management. jst.go.jp Numerous synthetic routes to 1,7-Dioxaspiro[5.5]undecane have been developed. One recent approach describes a novel and efficient five-step synthesis, with the final product and intermediates characterized by spectroscopic methods. mdpi.comresearchgate.net Another enantiospecific synthesis starts from D-fructose to produce the (R)-enantiomer of the pheromone. nih.gov
The biological activity of synthetic 1,7-Dioxaspiro[5.5]undecane has been confirmed in both laboratory and field studies, where it has shown effectiveness in attracting the target insect populations. mdpi.com However, the evaporation rate and the ratio of components released from dispensers are critical for eliciting the desired behavioral response in male insects. mdpi.com
| Property | Value | Source |
|---|---|---|
| Synonym | Olive-fly ketal, Olean | sigmaaldrich.com |
| Molecular Formula | C₉H₁₆O₂ | sigmaaldrich.com |
| Molecular Weight | 156.22 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 193 °C at 750 mmHg | sigmaaldrich.com |
| Density | 1.02 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.464 | sigmaaldrich.com |
Controlled Release Formulations for Environmental Applications (e.g., Encapsulation in Polymeric Microspheres)
The practical use of insect pheromones like 1,7-Dioxaspiro[5.5]undecane for pest management, particularly in mating disruption strategies, is often hampered by their volatility and degradation in the environment. mdpi.comresearchgate.net To address this, controlled-release formulations are designed to protect the pheromone and ensure its sustained release over an extended period. sasnanotechnologies.com
A highly effective method for achieving controlled release is the encapsulation of the pheromone within polymeric microspheres. nih.gov Researchers have successfully encapsulated synthetically produced 1,7-Dioxaspiro[5.5]undecane in poly(L-lactic acid) (PLLA) microparticles. mdpi.com In one study, three different concentrations of the pheromone (5, 10, and 20% w/w) were encapsulated in PLLA microspheres, achieving a high loading efficiency of over 85% for all formulations. mdpi.comresearchgate.net
The release profile of the pheromone from these microspheres demonstrated a prolonged and steady release. The formulation containing 20% w/w pheromone showed a release period lasting four weeks, by which time 100% of the encapsulated pheromone had been released. mdpi.com Such formulations are crucial for developing effective and environmentally friendly pest management systems that reduce the need for broad-spectrum insecticides. semanticscholar.org The selection of the polymer carrier and the physical properties of the microspheres, such as porosity and coating, are critical parameters that can be tailored to optimize the release rate for specific applications. nih.gov Other materials, such as alginate-based hydrogels, have also been explored for the controlled release of other pheromone components. nih.gov
| DSU Concentration (% w/w) | Encapsulation Efficiency | Release Duration | Total Release | Source |
|---|---|---|---|---|
| 5 | >85% | Not specified | Not specified | mdpi.com |
| 10 | >85% | Not specified | Not specified | mdpi.com |
| 20 | >85% | 4 weeks | 100% | mdpi.com |
Future Research Perspectives and Emerging Directions
Development of Novel and Sustainable Synthetic Routes for Dioxaspiro[5.5]undecan-2-one
The synthesis of spirolactones has traditionally faced challenges such as the need for highly functionalized starting materials and the use of toxic reagents. rsc.org Future research will likely focus on creating more efficient and environmentally friendly pathways to 1,4-Dioxaspiro[5.5]undecan-2-one.
A promising frontier is the application of electrochemical methods. Recent studies on related β-keto spirolactones have demonstrated that electrosynthesis, using simple electrons as oxidants, offers a sustainable alternative to conventional metallic oxidants. rsc.orgrsc.org This approach is noted for its mild reaction conditions and the use of green solvents like acetone (B3395972) and water. rsc.orgresearchgate.net Adapting such electrochemical strategies, potentially in scalable continuous flow systems, could significantly improve the synthesis of this compound, enhancing yield and reducing environmental impact. rsc.orgrsc.org
Biocatalysis represents another key area for development. The use of enzymes or whole microbial cells for chemical transformations offers high selectivity under mild conditions. mdpi.com Exploring the "promiscuous" catalytic activity of enzymes like lipases or acylases could lead to novel, stereoselective routes to the target compound. mdpi.comresearchgate.net For instance, D-aminoacylase has been used in the synthesis of other spiro[5.5]undecane derivatives, yielding specific isomers, a level of control that is often difficult to achieve with traditional chemical methods. researchgate.net
Exploration of Undiscovered Reactivity Profiles and Catalytic Transformations
The reactivity of this compound is largely uncharted territory. Future studies should aim to explore its behavior in various catalytic systems to uncover new transformations and products. The lactone and spirocyclic acetal (B89532) moieties are key reactive sites that could be targeted.
One area of interest is the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts, which have been successful in the synthesis of other complex spiro-heterocycles. Investigating NHC-catalyzed reactions with this compound could reveal novel annulation or ring-opening pathways.
Furthermore, transition metal catalysis offers a vast toolkit for functionalization. Yttrium complexes, for example, have been used for the controlled, stereoselective ring-opening polymerization (ROP) of functional β-lactones, producing polyhydroxyalkanoates (PHAs) with tunable properties. rsc.org Subjecting this compound to similar yttrium-based or other metal catalysts could lead to new polymers or undergo unique intramolecular rearrangements. The exploration of biocatalytic promiscuity, where an enzyme catalyzes a reaction other than its natural one, is also a promising direction for discovering novel reactivity. researchgate.net
Advanced Computational Modeling for Precise Structure-Property and Structure-Reactivity Predictions
Computational chemistry provides powerful tools for predicting molecular behavior, thereby guiding experimental work. For this compound, advanced computational modeling can offer deep insights into its electronic structure, conformational preferences, and reactivity.
Expansion of Dioxaspiro[5.5]undecanone Architectures in Functional Materials Design
Lactones are valuable monomers for the synthesis of biodegradable polymers like polyesters and polyhydroxyalkanoates (PHAs), which have applications in medicine and sustainable packaging. rsc.orgmdpi.com The unique spirocyclic structure of this compound makes it an intriguing candidate as a monomer for novel functional materials.
Ring-opening polymerization (ROP) of this compound could lead to polyesters with unique side-chain architectures, potentially influencing the material's thermal and mechanical properties. rsc.org The presence of the spiro-acetal could introduce specific degradation profiles or functionalities. Furthermore, polymers bearing reactive functional groups serve as powerful platforms for creating advanced materials. nih.gov Derivatives of this compound could be designed to incorporate reactive handles, allowing for post-polymerization modification to create tailored materials for applications such as drug delivery systems or specialized coatings. mdpi.comnih.gov
Integration into Green Chemistry Methodologies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound should prioritize its integration into these methodologies.
This involves not only developing sustainable synthetic routes as discussed in section 8.1, but also considering the entire lifecycle of the compound and its derivatives. The use of electrochemical methods avoids bulk metallic oxidants and often operates in greener solvent systems at room temperature. rsc.org Biocatalytic approaches function in aqueous media and offer high efficiency, reducing waste and energy consumption. mdpi.com By focusing on atom economy, minimizing the use of hazardous substances, and designing for degradation, the development of this compound can align with the goals of a sustainable chemical industry. rsc.orgpatsnap.com
Q & A
Basic: What are the most reliable synthetic routes for 1,4-Dioxaspiro[5.5]undecan-2-one, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via acid-catalyzed cyclization of dihydroxy ketone precursors or reduction of spirocyclic ketones. For example:
- NaBH₄ reduction : In a methanol solution at 0°C, NaBH₄ reduces 1,4-dioxaspiro[4.5]decan-8-one to yield the corresponding alcohol intermediate, which can be further functionalized .
- Rhodium-catalyzed 1,2-additions : Used to generate derivatives like 1,4-Dioxaspiro[4.5]dec-6-en-8-one, with reaction yields dependent on catalyst loading and solvent polarity .
Optimization Tips : - Monitor reaction progress via TLC or GC-MS (e.g., EI ionization at 70 eV, scanning range m/z = 12–450) .
- Adjust stoichiometry of reducing agents (e.g., NaBH₄) to minimize byproducts .
Advanced: How can stereoelectronic effects (anomeric/exo-anomeric) influence the conformational stability of this compound derivatives?
Answer:
The spirocyclic structure creates unique stereoelectronic environments. Studies using ¹³C NMR and equilibration experiments show:
- Anomeric effect : Electron donation from oxygen lone pairs into σ* orbitals of adjacent C-O bonds stabilizes axial conformers.
- Exo-anomeric effect : Stabilizes equatorial conformers in acetals due to hyperconjugation .
Methodological Approach : - Perform dynamic NMR experiments to assess rotational barriers.
- Compare computational models (e.g., DFT) with experimental data to validate stereoelectronic contributions .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- X-ray crystallography : Resolves spirocyclic geometry and substituent positioning. For example, 3-(4-Bromobenzylidene) derivatives show planar benzylidene moieties with dihedral angles <10° relative to the dione ring .
- GC-MS : Quantifies reaction products (e.g., PA vs. PB isomers) using standard curves and retention time matching .
- ¹H/¹³C NMR : Assigns proton environments (e.g., sp³ vs. sp² carbons) and detects stereoisomers .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) for spirocyclic derivatives be resolved?
Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering) or crystal packing effects:
- Variable-temperature NMR : Identifies fluxional behavior (e.g., chair-chair interconversion in dioxane rings).
- Solid-state vs. solution-state analysis : Compare X-ray (rigid crystal structure) with NMR (time-averaged solution conformers) .
- Computational docking : Use software like Gaussian or ORCA to simulate spectra under different conformations .
Basic: What strategies are recommended for literature reviews on this compound?
Answer:
- Database searches : Use SciFinder or Reaxys with terms like "this compound," "spirocyclic ketones," or CAS RN 144868-88-2 .
- Exclusion criteria : Filter out non-academic sources (e.g., patents, industrial reports) using Boolean operators (e.g., NOT "OSHA" OR "chromatograph*") .
- Alternative analogs : If data is scarce, extrapolate from structurally similar compounds (e.g., 1,5-dioxaspiro derivatives) .
Advanced: How can catalytic systems (e.g., zeolites) improve the selectivity of spirocyclic product formation?
Answer:
- [B,Al]-EWT zeolites : Enhance glycerol-cyclohexanone condensation to favor 1,4-Dioxaspiro[4.5]decane-2-methanol (PA) over 1,5-Dioxaspiro[5.5]undecan-3-ol (PB) via shape-selective catalysis .
- Optimization parameters :
Advanced: What mechanistic insights explain the formation of byproducts in spirocyclic syntheses?
Answer:
- Ketal migration : Acidic conditions may shift dioxolane rings, altering spiro connectivity.
- Over-reduction : Excess NaBH₄ can reduce ketones to undesired alcohols .
Mitigation Strategies : - Use milder acids (e.g., PPTS instead of H₂SO₄) .
- Employ stoichiometric control (e.g., 1.2 eq. NaBH₄) and low temperatures (0–5°C) .
Basic: How should researchers handle the compound’s instability during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
